

# In Silico Docking Analysis of Roburic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Roburic Acid |           |
| Cat. No.:            | B049110      | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of the in silico docking performance of **roburic acid** against various protein targets implicated in cancer and inflammation. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited docking studies are provided. Visualizations of key signaling pathways and a general experimental workflow are included to facilitate understanding.

## **Comparative Docking Performance of Roburic Acid**

In silico docking studies have explored the binding affinity of **roburic acid** for a range of protein targets, primarily in the context of its anti-cancer and anti-inflammatory properties. The following tables summarize the binding energies of **roburic acid** and compare them with known inhibitors for the same targets. Binding energy is a measure of the strength of the interaction between a ligand (**roburic acid** or a known inhibitor) and its target protein; more negative values typically indicate a stronger binding affinity.

## **Lung Cancer Targets**

A study utilizing network pharmacology and molecular docking identified several potential targets of **roburic acid** in lung cancer. The docking results, obtained using AutoDock Tools, revealed good binding affinity for seven key proteins.[1]



| Target Protein                                                | PDB ID        | Roburic Acid<br>Binding<br>Energy<br>(kcal/mol) | Known<br>Inhibitor | Known<br>Inhibitor<br>Binding<br>Energy<br>(kcal/mol) |
|---------------------------------------------------------------|---------------|-------------------------------------------------|--------------------|-------------------------------------------------------|
| Prostaglandin-<br>Endoperoxide<br>Synthase 2<br>(PTGS2/COX-2) | 3NT1          | -6.27[1]                                        | Celecoxib          | -10.83                                                |
| Aromatase<br>(CYP19A1)                                        | 6UZE          | -7.94[1]                                        | Letrozole          | -4.109                                                |
| Prostaglandin-<br>Endoperoxide<br>Synthase 1<br>(PTGS1/COX-1) | 6Y3C          | -8.13[1]                                        | Ibuprofen          | -7.65 to -8.93                                        |
| Androgen<br>Receptor (AR)                                     | Not Specified | Not Specified                                   | Bicalutamide       | -9.19                                                 |
| Cytochrome<br>P450 17A1<br>(CYP17A1)                          | Not Specified | Not Specified                                   | Abiraterone        | -14.5                                                 |
| Prostaglandin E<br>Synthase<br>(PTGES)                        | Not Specified | Not Specified                                   | Dinoprostone       | Not available in<br>searched<br>literature            |
| Steroid 5-alpha-<br>reductase 1<br>(SRD5A1)                   | Not Specified | Not Specified                                   | Dutasteride        | Not available in<br>searched<br>literature            |

## **Colorectal Cancer Targets**

In silico studies have also predicted that **roburic acid** may interact with several proteins relevant to colorectal cancer, exhibiting competitive binding affinity when compared to reference inhibitors.[2][3] While the specific binding energies for **roburic acid** against these



targets were not explicitly provided in the available literature, the qualitative assessment suggests its potential as an inhibitor.

| Target Protein                             | Known Inhibitor | Known Inhibitor Binding<br>Energy (kcal/mol) |
|--------------------------------------------|-----------------|----------------------------------------------|
| Carbonic Anhydrase II (CAII)               | Acetazolamide   | Not available in searched literature         |
| Carboxylesterase 1 (CES1)                  | Orlistat        | Not available in searched literature         |
| Epidermal Growth Factor<br>Receptor (EGFR) | Erlotinib       | -7.3 to -9.01[4][5]                          |
| Phospholipase A2 Group IIA<br>(PLA2G2A)    | LY315920        | Not available in searched literature         |

# **Experimental Protocols: Molecular Docking**

The in silico docking studies of **roburic acid** have primarily utilized AutoDock software. The general workflow for such a study is outlined below.

# **General Docking Workflow**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Structural insights into conformational stability and binding of thiazolo-[2,3-b]
  quinazolinone derivatives with EGFR-TKD and in-vitro study PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- To cite this document: BenchChem. [In Silico Docking Analysis of Roburic Acid: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com